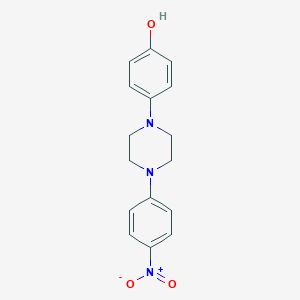

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHYDULILNJFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464167 | |

| Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-81-6 | |

| Record name | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112559-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" chemical properties

An In-depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a precursor in the synthesis of potent triazole antifungal agents like Itraconazole and Posaconazole, this compound also exhibits intrinsic biological activity as an inhibitor of endothelial cell proliferation.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, physicochemical data, and an exploration of its significance in medicinal chemistry.

Chemical Identity and Nomenclature

The unique structure of this compound, featuring a phenol, a piperazine, and a nitrophenyl group, dictates its chemical reactivity and utility as a versatile building block.

Caption: Chemical Structure of this compound.

-

IUPAC Name: 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[4]

-

Synonyms: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine, Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-[1][7][8]

Physicochemical Properties

The compound typically presents as a yellow to brown solid, although it has also been described as a white crystalline solid.[1][5] Its properties are summarized below. All predicted values are based on computational models.

| Property | Value | Reference(s) |

| Molar Mass | 299.32 g/mol | [1][4][5] |

| Appearance | Yellow to Brown Solid | [1][5] |

| Melting Point | >90°C (decomposes) | [1][5][9] |

| Boiling Point | 540.8 ± 50.0 °C (Predicted) | [1][5][6] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in DMSO (with heating); Soluble in ethanol, dimethylformamide | [1][5][9] |

| pKa | 12.18 ± 0.30 (Predicted) | [1][5] |

| Storage Conditions | Store sealed in a dry place at room temperature | [1][5][10] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction. This process is robust, scalable, and well-documented in chemical literature and patents.[1][11]

Reaction Principle

The core of the synthesis involves the reaction between 4-(1-piperazinyl)phenol and an activated aryl halide, such as 4-chloronitrobenzene. The electron-withdrawing nitro group on the 4-chloronitrobenzene activates the aromatic ring, making the chlorine atom susceptible to substitution by the secondary amine of the piperazine ring. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

The following protocol is a representative example based on established methods.[1][3][11]

-

Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (~1.4 eq), and N-methylpyrrolidone (NMP, ~3 mL per gram of starting phenol).

-

Expert Insight: An inert nitrogen atmosphere is crucial to prevent oxidation of the phenol moiety at elevated temperatures. NMP is selected as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the substitution reaction.[11]

-

-

Base Addition: Add N,N-diisopropylethylamine (Huenig's base, ~1.5 eq) to the suspension.

-

Expert Insight: Huenig's base is a sterically hindered, non-nucleophilic base, making it ideal for scavenging the generated HCl without competing in the primary substitution reaction.[1]

-

-

Reaction Execution: Heat the reaction mixture to 120-125°C. Maintain this temperature, with stirring, until the solution becomes clear.

-

Monitoring: Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 5-7 hours).[1][3]

-

Trustworthiness: HPLC monitoring is a self-validating step, ensuring the reaction proceeds to completion, which is critical for maximizing yield and simplifying purification.

-

-

Product Isolation: Once the reaction is complete, cool the mixture to 75-80°C.

-

Precipitation: Slowly add isopropanol (~15 mL per gram of starting phenol) to the warm solution over approximately 30 minutes. The product will precipitate out of the solution.

-

Expert Insight: Isopropanol acts as an anti-solvent. The product is soluble in the hot NMP reaction mixture but has poor solubility in isopropanol, leading to its crystallization upon addition.

-

-

Filtration and Drying: Cool the slurry further, then filter the precipitated solid. Wash the filter cake with additional isopropanol and dry under vacuum to yield the final product.

Applications in Drug Development

The primary value of this compound lies in its function as a strategic intermediate for complex active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for Antifungals

This compound is a cornerstone in the manufacturing pathways of Itraconazole and Posaconazole, both broad-spectrum triazole antifungal drugs.[1][2][12] The synthesis of these APIs involves the chemical modification of this compound. A critical subsequent step is the reduction of the nitro group to a primary amine, yielding 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.[12][13] This amine then serves as a handle for further chemical elaboration to build the complex side chains characteristic of the final drug molecules.

***dot digraph "Drug_Development_Pathway" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

Start [label="4-(4-(4-Nitrophenyl)-1-\npiperazinyl)phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Nitro Group Reduction\n(e.g., Catalytic Hydrogenation)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="4-(4-(4-Aminophenyl)-1-\npiperazinyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Multi-step Elaboration\n& Side-chain Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; End [label="Triazole Antifungal Drugs\n(e.g., Posaconazole, Itraconazole)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate -> Step2 -> End; }

Sources

- 1. This compound CAS#: 112559-81-6 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 112559-81-6 [chemicalbook.com]

- 4. This compound | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS#:112559-81-6 | this compound | Chemsrc [chemsrc.com]

- 7. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. 112559-81-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 112559-81-6|this compound|BLD Pharm [bldpharm.com]

- 11. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 12. tdcommons.org [tdcommons.org]

- 13. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS: 112559-81-6)

This guide provides a comprehensive technical overview of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a pivotal chemical intermediate in modern pharmaceutical development. We will move beyond a simple recitation of facts to explore the underlying chemical principles, strategic applications, and detailed protocols that are critical for researchers, scientists, and drug development professionals.

Core Identity and Strategic Importance

This compound, identified by CAS Number 112559-81-6, is a substituted arylpiperazine that serves as a high-value building block in organic synthesis.[1][2][3] Its structure, featuring a phenol, a piperazine linker, and a nitrophenyl moiety, makes it a versatile precursor for complex molecular architectures.

Its primary significance lies in its role as a key intermediate in the synthesis of potent triazole antifungal agents, most notably Itraconazole and Posaconazole.[4][5] These drugs are essential for treating severe systemic fungal infections, particularly in immunocompromised patients. The molecule's utility also extends to other domains, including its potential as an inhibitor of endothelial cell proliferation and its inherent fluorescent properties, which suggest applications in materials science as a dye or chemical indicator.[1][5]

Synonyms:

-

N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine[6]

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇N₃O₃ | [1][2][6] |

| Molecular Weight | 299.32 g/mol | [1][2][8] |

| Appearance | White to yellow or brown crystalline solid/powder | [1][9] |

| Melting Point | >90°C (decomposes) | [1][4] |

| Boiling Point | 540.8 ± 50.0 °C (Predicted) | [1][10] |

| Solubility | Soluble in organic solvents like ethanol and DMF; slightly soluble in DMSO (with heating) | [1] |

| Storage | Sealed in a dry environment at room temperature or under refrigeration | [1][9] |

| pKa | 12.18 ± 0.30 (Predicted) | [1] |

Synthesis Strategies: From Classic to Contemporary

The synthesis of this compound is a critical process, with established industrial methods and opportunities for modern catalytic improvements.

Established Method: Nucleophilic Aromatic Substitution (SNAr)

The most commonly cited synthesis relies on the principles of Nucleophilic Aromatic Substitution (SNAr). This pathway is robust and well-documented in patent literature.[4][11]

Causality and Mechanistic Insight: The reaction's success hinges on the electronic properties of the aryl halide. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position of 1-chloro-4-nitrobenzene is crucial. It activates the aromatic ring for nucleophilic attack by the secondary amine of the 1-(4-hydroxyphenyl)piperazine, stabilizing the transient negative charge (Meisenheimer complex) and facilitating the displacement of the chloride leaving group. The choice of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (Hünig's Base), is strategic; it efficiently scavenges the HCl generated during the reaction without competing as a nucleophile.[11] High-boiling polar aprotic solvents like N-Methylpyrrolidone (NMP) are ideal for this reaction, as they can dissolve the reactants and facilitate the reaction at the required high temperatures (120-125°C).[4][11]

Modern Approach: Buchwald-Hartwig Amination

While SNAr is effective, the field of organic synthesis has evolved. The Buchwald-Hartwig amination represents a more versatile, modern alternative for forming C-N bonds.[12][13] This palladium-catalyzed cross-coupling reaction offers significant advantages, including milder reaction conditions and a broader substrate scope, often accommodating less activated aryl halides.[12][14][15]

Expert Insight: For this specific target molecule, a Buchwald-Hartwig approach would involve coupling 1-(4-hydroxyphenyl)piperazine with an aryl halide like 1-bromo-4-nitrobenzene. The key to success is the selection of an appropriate palladium catalyst precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos).[16] The ligand is not merely a spectator; it coordinates to the palladium center, influencing its reactivity and facilitating the key steps of oxidative addition and reductive elimination.[12] While potentially more expensive due to the catalyst and ligand, this method can provide higher yields and greater functional group tolerance, making it a powerful tool in a drug discovery setting.[14][16]

Analytical Validation and Quality Control

Ensuring the identity and purity of the synthesized product is non-negotiable. A multi-pronged analytical approach provides a self-validating system for quality control.

-

Chromatography (Purity): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.[11] It is used both to monitor the reaction's progress and to determine the final purity of the isolated product, typically aiming for >97%.[9]

-

Mass Spectrometry (Identity): Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound, providing primary evidence of a successful synthesis. The expected [M+H]⁺ ion would be observed at m/z 299.32.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure): ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. ¹H NMR would show characteristic signals for the aromatic protons on both rings, the piperazine methylene protons, and the phenolic hydroxyl proton.

-

Infrared (IR) Spectroscopy (Functional Groups): Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H (if starting from piperazine), the aromatic C=C stretches, and the characteristic symmetric and asymmetric stretches of the nitro group.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on self-validation and causality, ensuring reproducibility and safety.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

-

Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-Diisopropylethylamine (1.5 eq) in N-Methylpyrrolidone (approx. 3 mL per gram of starting phenol).

-

Rationale: An inert atmosphere prevents side reactions. The excess aryl halide and base ensure the reaction goes to completion.

-

-

Reaction: Heat the suspension to 120-125°C. The mixture should become a clear solution. Maintain this temperature and stir for 5-7 hours.

-

Rationale: The high temperature provides the necessary activation energy for the SNAr reaction.

-

-

Monitoring (Self-Validation): Periodically draw small aliquots and analyze by HPLC to monitor the consumption of the starting material. The reaction is complete when the starting phenol is no longer detected.

-

Controlled Precipitation: Once complete, cool the reaction mixture to 75-80°C. Slowly add isopropanol (approx. 15 mL per mL of NMP used) over 30 minutes, maintaining the temperature.

-

Rationale: Cooling before adding the anti-solvent (isopropanol) prevents the product from "oiling out" and ensures the formation of a filterable crystalline solid.

-

-

Isolation: Cool the resulting suspension to 20-25°C and stir for an additional 30-60 minutes to complete crystallization. Filter the solid product.

-

Purification: Wash the filter cake sequentially with isopropanol followed by warm (35-40°C) water.

-

Rationale: The isopropanol wash removes residual NMP and unreacted starting materials. The water wash removes inorganic salts (e.g., Hünig's base hydrochloride).

-

-

Drying: Dry the product under vacuum at 50°C to a constant weight to yield the final product.

Protocol 2: Reduction to the Amino Intermediate

[11]

-

Vessel Preparation: In a suitable vessel, suspend the synthesized this compound (1.0 eq) in methoxyethanol (approx. 6.5 mL per gram). Add 5% Palladium on charcoal (50% water wet, Degussa type E1049) as the catalyst.

-

Inerting: Degas the suspension by applying vacuum and backfilling with nitrogen three times. Heat the mixture to 70-75°C.

-

Rationale: Removing oxygen is critical as it can poison the palladium catalyst.

-

-

Hydrogenation: Prepare a solution of sodium hypophosphite monohydrate (a hydrogen donor) in water. Add this solution slowly to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C.

-

Workup: After the addition is complete, filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with water.

-

Product Isolation (Self-Validation): Combine the filtrates and adjust the pH to ~7.1 with concentrated sodium hydroxide. This will precipitate the amine product. Cool to 20-25°C and stir for 30 minutes.

-

Rationale: The product is least soluble at its isoelectric point; adjusting the pH maximizes precipitation and yield.

-

-

Purification & Drying: Filter the product, wash with water and then methanol, and dry under vacuum at 50°C.

Safety and Handling

As with any chemical substance, proper handling is paramount.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). [9]* Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a dry, cool place away from oxidizing agents. [1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of life-saving medicines. Its well-defined synthesis, driven by fundamental principles of organic chemistry, allows for its reliable production on a large scale. While classic SNAr methods are proven and effective, the potential for applying modern catalytic techniques like the Buchwald-Hartwig amination highlights the continuous innovation within chemical synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this versatile molecule in their drug discovery and development endeavors.

References

-

This compound - ChemBK. (2024-04-09). Available from: [Link]

-

This compound - PubChem. National Institutes of Health. Available from: [Link]

- Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents. (EP1230231B1).

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2020-12-11). Available from: [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. (2021-08-13). Available from: [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. (2018). Available from: [Link]

-

CAS#:112559-81-6 | this compound. Chemsrc. (2023-08-23). Available from: [Link]

-

CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. Parshwanath APIs and Intermediates. Available from: [Link]

-

This compound (CAS No: 112559-81-6) API Intermediate Manufacturers. Apicule. Available from: [Link]

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. (2011-06-21). Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Available from: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

112559-81-6 | this compound. Alachem Co., Ltd. Available from: [Link]

-

CAS 112559-81-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

para-Nitrophenylpiperazine. Wikipedia. Available from: [Link]

-

This compound. FDA Global Substance Registration System. Available from: [Link]

-

Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. (2022-09-19). Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. This compound | 112559-81-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]

- 7. parchem.com [parchem.com]

- 8. CAS 112559-81-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CAS#:112559-81-6 | this compound | Chemsrc [chemsrc.com]

- 11. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

"4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" molecular weight

An In-Depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical industry. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents an established synthetic protocol, explains the underlying reaction mechanism, and explores its significant applications, most notably as a precursor to advanced triazole antifungal agents. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a nitrophenyl group linked to a phenol moiety via a piperazine ring. This unique structure is foundational to its utility in organic synthesis.

Molecular Weight and Formula

The precise determination of molecular weight is critical for stoichiometric calculations in synthesis and for analytical characterization. The compound's molecular weight is well-established.

| Parameter | Value | Source |

| Molar Mass | 299.32 g/mol | [1][2][3][4] |

| Molecular Weight | 299.33 | [5] |

| Exact Mass | 299.3245 Da | [6][7] |

| Monoisotopic Mass | 299.12699141 Da | [4] |

The monoisotopic mass is particularly relevant for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound.

Compound Identifiers

Proper identification is crucial for regulatory compliance and scientific communication.

| Identifier | Value |

| IUPAC Name | 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol |

| CAS Number | 112559-81-6[1][2][5][6] |

| Molecular Formula | C16H17N3O3[1][2][3][4][6][7] |

| InChI Key | BNHYDULILNJFFY-UHFFFAOYSA-N[4][7] |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)O[4] |

| Synonyms | 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, 4-[4-(4-Nitrophenyl)piperazino]phenol[6][8] |

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Notes |

| Appearance | White crystalline solid to Yellow or Brown Solid[1][5] | Variation may depend on purity. |

| Melting Point | >90°C (decomposes)[1][2] | The compound decomposes upon melting. |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide (DMF)[1]. | |

| Density | 1.317 ± 0.06 g/cm³ | Predicted value[1]. |

| Storage | 2-8°C, under inert atmosphere[5]. | Recommended for maintaining stability. |

Molecular Structure and Visualization

The spatial arrangement of the atoms in this compound is key to its reactivity. The structure consists of a central piperazine ring acting as a linker between a phenol ring at the N1 position and a 4-nitrophenyl ring at the N4 position.

Caption: Molecular structure of this compound.

Synthesis and Mechanism

The most common and industrially relevant synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction.

Reaction Principle

The synthesis involves the coupling of 4-(1-piperazinyl)phenol with an activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene[2][9]. The electron-withdrawing nitro group on the chlorobenzene ring activates the halide for nucleophilic attack by the secondary amine of the piperazine ring. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (Huenig's base) or triethylamine, is required to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product[2][10].

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-(1-Piperazinyl)phenol

-

4-Chloronitrobenzene[9]

-

N,N-Diisopropylethylamine (Huenig's base) or Triethylamine[2][10]

-

N-Methylpyrrolidone (NMP)[2]

-

Isopropanol (for workup)[10]

Procedure:

-

Charging the Reactor: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-methylpyrrolidone (NMP) as the solvent[2].

-

Base Addition: Add N,N-diisopropylethylamine (1.5 eq) to the suspension[2].

-

Reaction: Heat the mixture to 120-125°C. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours[2].

-

Cooling and Precipitation: Upon completion, cool the reaction solution to 75-80°C[2]. Alternatively, cool to room temperature and add a solvent like isopropanol to precipitate the product[10].

-

Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Filter the solid product.

-

Washing and Drying: Wash the filter cake with a suitable solvent (e.g., water, methanol, or isopropanol) to remove residual NMP and unreacted starting materials[10]. Dry the solid under vacuum to obtain the final product.

Caption: Workflow for the synthesis of the target compound.

Key Applications and Biological Significance

The primary value of this compound lies in its role as a versatile building block in medicinal chemistry.

-

Antifungal Drug Synthesis: It is a key intermediate in the synthesis of potent triazole antifungal agents, including itraconazole and posaconazole[2][5][10]. These drugs are critical for treating serious, deep-seated fungal infections, particularly in immunocompromised patients. The subsequent step in these syntheses typically involves the reduction of the nitro group to an amine, which is then further elaborated[10][11].

-

Biological Research: The compound has been identified as an inhibitor of endothelial cell proliferation, suggesting potential for investigation in anti-angiogenic research[2][5].

-

Materials Science: Due to its chemical structure, it possesses fluorescent properties, emitting orange-red fluorescence under UV excitation[1]. This has led to its use as an organic fluorescent dye and in the preparation of optical sensors and materials[1].

Safety and Handling

As with any chemical substance, proper safety precautions are essential. This compound is associated with potential irritation and toxicity[1].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

-

This compound - ChemBK. [Link]

-

This compound - PubChem, NIH. [Link]

-

Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. [Link]

-

CAS#:112559-81-6 | this compound - Chemsrc. [Link]

- Preparation method of 4-[4-[4-(4-hydroxyphenyl)

-

(IUCr) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 112559-81-6 [chemicalbook.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]

- 7. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. CAS#:112559-81-6 | this compound | Chemsrc [chemsrc.com]

- 10. tdcommons.org [tdcommons.org]

- 11. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Organic Solvents

Introduction

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a substituted N-arylpiperazine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, incorporating a nitrophenyl group, a piperazine linker, and a phenol moiety, imparts a unique combination of physicochemical properties that govern its behavior in various chemical and biological systems. As a key intermediate in the synthesis of certain pharmaceuticals and a potential candidate for novel functional materials, a thorough understanding of its solubility characteristics in organic solvents is paramount for its effective application in research and development.[1][2]

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive publicly available quantitative solubility data, this document presents an inferred solubility profile based on first principles of chemical structure, polarity, and established solubility trends of analogous compounds. Furthermore, this guide details standardized experimental protocols for the precise determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary tools to validate and expand upon the foundational information provided herein.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes key properties of this compound, which collectively influence its dissolution behavior.

| Property | Value | Source |

| Chemical Structure | C₁₆H₁₇N₃O₃ | [3] |

| Molecular Weight | 299.32 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | >90°C (decomposes) | [4] |

| Predicted pKa | 12.18 ± 0.30 | |

| Predicted LogP | 3.06 | [5] |

| CAS Number | 112559-81-6 | [1] |

Inferred Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility. The molecular structure of this compound possesses both polar and non-polar characteristics. The phenol group and the nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, contributing to its polarity. Conversely, the aromatic rings and the hydrocarbon backbone of the piperazine ring introduce non-polar character.

Based on these structural features and the reported qualitative solubility in ethanol and dimethylformamide, the following is an inferred qualitative and semi-quantitative solubility profile in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. The compound is reported to be slightly soluble with heating, suggesting good solubility at elevated temperatures.[4] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent with a high dielectric constant, similar to DMSO, making it an excellent solvent for polar compounds. The compound is reported to be soluble in DMF. |

| Ethanol | 4.3 | Moderate | A polar protic solvent capable of hydrogen bonding with the phenol and piperazine nitrogens. The compound is reported to be soluble in ethanol. |

| Methanol | 5.1 | Moderate | Similar to ethanol, this polar protic solvent should effectively solvate the compound through hydrogen bonding. |

| Tetrahydrofuran (THF) | 4.0 | Moderate to Low | A moderately polar aprotic solvent. Its ether oxygen can act as a hydrogen bond acceptor, but its overall solvating power for this compound is expected to be less than that of more polar solvents. |

| Acetone | 5.1 | Moderate to Low | A polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor, likely resulting in some degree of solubility. |

| Ethyl Acetate | 4.4 | Low | A moderately polar solvent with limited hydrogen bonding capability. Its ester group can accept hydrogen bonds, but the overall non-polar character is significant. |

| Chloroform | 4.1 | Low | A non-polar solvent, though it can act as a weak hydrogen bond donor. It is unlikely to effectively solvate the polar functional groups of the compound. |

| Toluene | 2.4 | Very Low | A non-polar aromatic solvent. It is not expected to be a good solvent for this relatively polar compound. |

| Hexane | 0.1 | Very Low | A non-polar aliphatic solvent. It lacks the ability to form significant intermolecular interactions with the polar functional groups of the solute. |

Factors Influencing Solubility

Several key factors, dictated by the molecule's structure, govern the solubility of this compound:

-

Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the phenol ring and the two nitrogen atoms within the piperazine ring allows for hydrogen bonding with protic solvents like alcohols. The nitro group (-NO₂) is also a strong hydrogen bond acceptor. This is a primary driver for its solubility in polar protic and aprotic solvents.

-

Molecular Size and Shape: The relatively large and rigid structure of the molecule can hinder its ability to be effectively solvated, particularly by smaller solvent molecules.

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. A high lattice energy can lead to lower solubility. The relatively high melting point (with decomposition) suggests a stable crystal lattice.

-

pKa and pH: The predicted pKa of 12.18 suggests the phenolic hydroxyl group is weakly acidic. In basic solutions, this proton can be removed, forming a phenoxide ion. The resulting charged species would exhibit significantly higher aqueous solubility. Conversely, the piperazine nitrogens are basic and can be protonated in acidic conditions, which would also increase aqueous solubility. In organic solvents, the effect of pKa is less direct but influences the potential for acid-base interactions with the solvent.

-

LogP: The predicted octanol-water partition coefficient (LogP) of 3.06 indicates a preference for a more lipophilic (non-polar) environment over an aqueous one. This value suggests that while it has polar functional groups, the overall molecule has considerable non-polar character, which may limit its solubility in highly polar solvents like water but favor solubility in moderately polar organic solvents.

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, standardized experimental protocols should be employed. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[6]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage screening and provides a rapid assessment of solubility under non-equilibrium conditions.[7][8]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution with the desired organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Quantification (Optional): Alternatively, after incubation, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for accurate solubility measurement.[4]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for thermodynamic solubility determination.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling this compound. The presence of a nitrophenyl group warrants particular attention.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative experimental data is limited, an inferred solubility profile has been presented based on the compound's physicochemical properties and established chemical principles. This guide serves as a valuable resource for researchers by not only offering a predictive understanding of its solubility but also by providing robust, step-by-step protocols for its experimental determination. Adherence to the outlined safety procedures is essential for the responsible handling of this compound in a laboratory setting. The information contained herein should facilitate the effective use of this compound in a variety of research and development applications.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemsrc. CAS#:112559-81-6 | this compound. Retrieved from [Link]

-

Global Substance Registration System. This compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. iconpharmachem.com [iconpharmachem.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. thesolubilitycompany.com [thesolubilitycompany.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Pathways, Protocols, and Mechanistic Insights

Executive Summary: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a pivotal chemical intermediate, most notably in the synthesis of potent triazole antifungal agents such as Itraconazole and Posaconazole.[1][2][3] Its molecular architecture, featuring a nitrophenyl group, a piperazine linker, and a hydroxyphenyl moiety, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical parameters for process optimization. We will comparatively analyze the predominant Nucleophilic Aromatic Substitution (SNAr) route and a multi-step strategy involving a protected phenol, offering researchers and drug development professionals a comprehensive resource for the reliable and efficient synthesis of this key intermediate.

Introduction: The Strategic Importance of a Key Intermediate

Chemical Identity and Properties

This compound is a solid, typically a light yellow powder or crystalline material, whose identity is well-established in chemical literature.[4] Its structure is confirmed by standard analytical techniques such as NMR and IR spectroscopy.[1]

| Property | Value | Source |

| CAS Number | 112559-81-6 | [2][4][5][6] |

| Molecular Formula | C₁₆H₁₇N₃O₃ | [2][5][7] |

| Molecular Weight | 299.32 g/mol | [2][5] |

| IUPAC Name | 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | [5] |

| Physical Form | Light yellow to yellow powder or crystals | [4] |

Role in Pharmaceutical Synthesis

The principal value of this compound lies in its role as a direct precursor to 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.[8] The nitro group can be readily reduced to an amine, which is then elaborated to form the core of antifungal drugs like Posaconazole.[8][9] This makes the efficient and scalable synthesis of the nitro-intermediate a critical first step in the overall manufacturing process of these life-saving medicines.

Core Synthetic Strategies: A Comparative Analysis

Two primary strategies dominate the synthesis of this target molecule. The choice between them often depends on the starting material availability, scalability, and desired purity profile.

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely reported method. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.

Mechanistic Rationale: The SNAr mechanism is contingent on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, ortho or para to the leaving group.[10] In this synthesis, the nitro (-NO₂) group on the 4-chloronitrobenzene ring serves this purpose perfectly. It powerfully withdraws electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by the secondary amine of the piperazine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, after which the chloride ion is eliminated to restore aromaticity.[10]

Key Reactants:

-

Nucleophile: 4-(1-Piperazinyl)phenol or its precursor, 1-(4-hydroxyphenyl)piperazine.[9]

-

Electrophile: An activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene. Due to the C-F bond's high strength and the high electronegativity of fluorine, 4-fluoronitrobenzene is generally more reactive in SNAr reactions than its chloro-analogue.

Alternative Multi-Step 'Protecting Group' Strategy

An alternative route involves protecting the phenol group as a methyl ether, performing the N-arylation, and then deprotecting to reveal the final product. This strategy can be advantageous if the free hydroxyl group of the starting material causes solubility issues or side reactions.[1][11]

Mechanistic Rationale: The synthesis begins with a more readily available starting material like p-anisidine (4-methoxyaniline). The piperazine ring is first constructed, followed by the N-arylation reaction with 4-chloronitrobenzene. The methoxy group is chemically robust and does not interfere with this step. The final, critical step is an ether cleavage (demethylation). This is typically achieved under harsh conditions using a strong acid like hydrobromic acid (HBr), which protonates the ether oxygen, making it a good leaving group for subsequent nucleophilic attack by the bromide ion.[11]

Note on Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] While it is a cornerstone of modern organic synthesis, especially for less-activated aryl halides, its application here is less common.[14][15] The high reactivity of 4-nitro-substituted aryl halides in SNAr means that the catalyst-free, thermally-driven SNAr reaction is often more economical and operationally simpler for industrial-scale production.

Detailed Experimental Protocols

The following protocols are synthesized from published procedures and represent self-validating systems for the synthesis of the target compound.

Protocol A: Direct SNAr from 4-(1-Piperazinyl)phenol

This protocol is adapted from procedures described for the direct coupling of the two key fragments.[2][8]

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.2-1.4 eq), and N-Methyl-2-pyrrolidone (NMP) (approx. 3-4 volumes relative to 4-(1-piperazinyl)phenol).

-

Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) (1.5 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the stirred mixture to 110-125°C.[2][8] The reaction is typically complete within 5-8 hours.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

-

Workup & Isolation:

-

Cool the reaction mixture to 75-80°C.[2]

-

Add a suitable anti-solvent, such as isopropanol or water, to precipitate the product.[8]

-

Stir the resulting slurry for 1-2 hours at a lower temperature (e.g., 10-15°C) to maximize precipitation.

-

Filter the solid product and wash the filter cake with the anti-solvent and then water to remove residual NMP and salts.

-

-

Drying: Dry the isolated solid under vacuum at 60-70°C to a constant weight.

| Parameter | Example 1[2] | Example 2[8] |

| Nucleophile | 4-(1-Piperazinyl)phenol | 4-(Piperazin-1-yl)phenol |

| Electrophile | 4-Chloronitrobenzene | p-Nitro-chlorobenzene |

| Base | N,N-Diisopropylethylamine | Triethylamine |

| Solvent | N-Methylpyrrolidone (NMP) | N-Methyl-pyrrolidone (NMP) |

| Temperature | 120-125°C | 110-115°C |

| Reaction Time | 5-7 hours | 6 hours |

Protocol B: Synthesis via Demethylation of a Methoxy Intermediate

This protocol is based on the multi-step synthesis route.[1][11]

Part 1: N-Arylation

-

Follow the general procedure in Protocol A, substituting 1-(4-methoxyphenyl)piperazine for 4-(1-piperazinyl)phenol to synthesize 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Part 2: Demethylation

-

Reactor Setup: In a reactor suitable for corrosive reagents, place the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) obtained from the previous step.

-

Reagent Addition: Under a nitrogen atmosphere, slowly add an excess of 48% aqueous hydrobromic acid (HBr). Acetic anhydride may be added to facilitate the reaction.[11]

-

Reaction: Heat the mixture to reflux (approx. 120-140°C) and maintain for 12 hours or until TLC/HPLC analysis confirms the disappearance of the starting material.[11]

-

Workup & Isolation:

-

Cool the reaction mixture and distill off the excess HBr under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash thoroughly with cold water to remove any remaining acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

-

Process Optimization and Critical Parameter Control

-

Solvent Selection: Polar aprotic solvents like NMP and DMF are ideal for SNAr. They effectively solvate the cationic components of the reaction but poorly solvate the amine nucleophile, thus increasing its effective nucleophilicity and accelerating the reaction rate.

-

Base Selection: The choice of a hindered, non-nucleophilic base like DIPEA or TEA is critical.[2][8] Using a nucleophilic base (e.g., NaOH) could lead to competitive side reactions, such as the hydrolysis of 4-chloronitrobenzene to 4-nitrophenol.

-

Temperature Control: While higher temperatures increase the reaction rate, they can also lead to the formation of impurities. The optimal temperature range of 110-125°C represents a balance between achieving a practical reaction time and maintaining a clean reaction profile.

-

Control of Byproducts: In the direct SNAr coupling, a potential side-product is the bis-arylated species, 1,4-bis(4-nitrophenyl)piperazine, if piperazine itself is used or formed in situ.[16] Using a pre-formed mono-substituted piperazine and controlling stoichiometry minimizes this impurity.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that is fundamental to the production of several important antifungal pharmaceuticals. The direct SNAr coupling of 4-(1-piperazinyl)phenol and 4-chloronitrobenzene stands out as the most efficient and industrially favored pathway due to its operational simplicity and high yields. The multi-step approach involving a methoxy-protected phenol offers a viable alternative, particularly when starting material considerations or side-reaction profiles are a concern. For researchers and process chemists, a thorough understanding of the underlying SNAr mechanism is key to troubleshooting and optimizing this crucial synthetic transformation, which paves the way for the subsequent reduction of the nitro group and final elaboration into complex drug molecules.

References

- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation.

- This compound | 112559-81-6. ChemicalBook.

- Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.

- Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. (2022-09-19).

- Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents.

- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. International Union of Crystallography.

- 1,4-bis(4-nitrophenyl)piperazine synthesis. ChemicalBook.

- The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis. Leading Chemical Manufacturer Blog. (2025-10-14).

- CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. PASL.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.

- This compound. PubChem, National Institutes of Health.

- CAS#:112559-81-6 | this compound. Chemsrc.

- Buchwald–Hartwig amination. Wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

- This compound. Sigma-Aldrich.

- Advanced Organic Module | Green Chemistry. University of Scranton.

- Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-. CymitQuimica.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2017-12).

- This compound. ChemBK. (2024-04-09).

Sources

- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. This compound | 112559-81-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 112559-81-6 [sigmaaldrich.com]

- 5. This compound | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 11. cscanada.net [cscanada.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. researchgate.net [researchgate.net]

- 16. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

Unveiling the Bio-pharmacological Landscape of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A Technical Primer for Drug Discovery Professionals

Foreword: Beyond the Intermediate – Exploring the Intrinsic Biological Signature

To the seasoned researcher in medicinal chemistry, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is immediately recognizable as a pivotal precursor in the multi-step synthesis of the broad-spectrum antifungal agents, itraconazole and posaconazole.[1][2][3] Its well-defined role in the construction of these complex triazole antifungals has, for many years, overshadowed its own potential biological activity. This technical guide ventures beyond its established identity as a synthetic intermediate to collate and critically evaluate the available evidence for its inherent pharmacological properties. While direct, in-depth studies on this specific molecule are not abundant in publicly accessible literature, a careful examination of related patents, structure-activity relationship (SAR) studies of analogous compounds, and recurring notations in chemical databases allows us to construct a compelling, albeit preliminary, profile of its bioactivity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, sparking further investigation into the therapeutic potential of this intriguing phenylpiperazine derivative.

Chemical Identity and Physicochemical Characteristics

A thorough understanding of a compound's biological activity begins with a firm grasp of its chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | PubChem |

| CAS Number | 112559-81-6 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₁₇N₃O₃ | PubChem |

| Molecular Weight | 299.33 g/mol | Sigma-Aldrich |

| Appearance | Light yellow to yellow powder or crystals | Sigma-Aldrich |

| Melting Point | >90°C (decomposition) | ChemicalBook |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | ChemicalBook |

Core Biological Activity: Inhibition of Endothelial Cell Proliferation and Anti-Angiogenic Potential

The most consistently cited, yet least formally detailed, biological activity of this compound is its role as an inhibitor of endothelial cell proliferation.[2][4] This assertion, while widespread across chemical supplier databases, lacks a direct reference to a peer-reviewed publication detailing the specifics of this activity. However, by examining the well-documented anti-angiogenic properties of its end-product, itraconazole, we can infer a plausible mechanistic basis for this claim.

Itraconazole itself has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[5][6][7] This activity is, in part, attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in endothelial cell proliferation and migration.[6] Given that this compound constitutes a significant portion of the itraconazole scaffold, it is scientifically reasonable to hypothesize that this intermediate may contribute to or possess intrinsic anti-angiogenic properties.

The proposed, though unconfirmed, mechanism of action is the disruption of signaling pathways essential for endothelial cell growth and division.

Caption: Hypothesized mechanism of anti-proliferative activity.

Experimental Protocol: Endothelial Cell Proliferation Assay (A Representative Method)

To empirically validate the inhibitory effect of this compound on endothelial cell proliferation, a standard MTT or BrdU assay can be employed.

Objective: To quantify the effect of the compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Incubation: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-proliferative agent). Incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) can be determined by plotting the concentration of the compound against the percentage of cell viability.

Caption: Workflow for Endothelial Cell Proliferation Assay.

Potential as a Scaffold for Novel Drug Discovery

Beyond its own potential bioactivity, the true value of this compound for drug discovery professionals lies in its proven utility as a versatile scaffold. The phenylpiperazine moiety is a well-established pharmacophore found in a wide array of centrally acting agents and other therapeutic classes. The presence of a reactive phenol group and a modifiable nitro group provides two distinct chemical handles for the synthesis of diverse compound libraries.

-

Phenolic Hydroxyl Group: This group can be a site for etherification or esterification to modulate pharmacokinetic properties such as solubility and membrane permeability.

-

Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to explore a wide range of chemical space.

The successful development of itraconazole and posaconazole serves as a testament to the power of this scaffold in generating potent and specific bioactive molecules.

Future Directions and Unanswered Questions

The biological activity of this compound remains an underexplored area of research. To fully elucidate its therapeutic potential, the following avenues of investigation are recommended:

-

Definitive Anti-Angiogenesis Studies: Comprehensive in vitro and in vivo studies are required to confirm and quantify its anti-angiogenic effects. This should include assays for endothelial cell migration, tube formation, and aortic ring sprouting.

-

Target Identification: Elucidating the specific molecular target(s) of the compound is crucial for understanding its mechanism of action. Kinase profiling and affinity chromatography-mass spectrometry could be valuable tools in this endeavor.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this scaffold, by modifying the phenolic and nitrophenyl moieties, could lead to the discovery of novel and more potent analogues with improved pharmacological profiles.

-

Evaluation of Other Potential Activities: Given the prevalence of the phenylpiperazine scaffold in CNS-active drugs, it would be prudent to screen this compound for activity against a panel of CNS targets.

Conclusion: A Scaffold of Latent Potential

References

- Google Patents. Itraconazole analogues and methods of use thereof. WO2015116947A1.

- Google Patents. Itraconazole analogs and use thereof. US9346791B2.

- Google Patents. Chirally pure isomers of itraconazole for use as angiogenesis inhibitors. US20130102614A1.

-

Pharmaffiliates. 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]

-

PubChem. This compound. [Link]

-

New Drug Approvals. Saperconazole. [Link]

- Google Patents.

-

Environmental Clearance. Minutes of the 371st meeting of the State Level Expert Appraisal Committee held on 28th February 2022 through Video Conference. [Link]

-

Environmental Clearance. impact assessment. [Link]

-

Environmental Clearance. M/S. MARUTI INDUSTRIES PLOT NO. 1032/4, GIDC INDUSTRIAL ESTATE-PANOLI, TA: ANKLESHWAR, DIST. BHARUCH, GUJARAT – 394 116. [Link]

-

New Drug Approvals. Daily Archives: February 20, 2016. [Link]

-

New Drug Approvals. February | 2016 | New Drug Approvals | Page 2. [Link]

-

New Drug Approvals. 2016 – Page 88 – New Drug Approvals. [Link]

-

RSSing.com. New Drug Approvals. [Link]

Sources

- 1. US20130102614A1 - Chirally pure isomers of itraconazole for use as angiogenesis inhibitors - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. aablocks.com [aablocks.com]

- 5. WO2015116947A1 - Itraconazole analogues and methods of use thereof - Google Patents [patents.google.com]

- 6. US9346791B2 - Itraconazole analogs and use thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A-Z Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Synthesis, Characterization, and Application in Itraconazole Production

Abstract

This technical guide provides an in-depth examination of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, a critical intermediate in the convergent synthesis of the broad-spectrum antifungal agent, Itraconazole.[1][2] We will explore the strategic importance of this intermediate, detail robust and scalable synthetic protocols, discuss critical process parameters, and outline comprehensive analytical methods for quality control. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Role of a Key Intermediate

Itraconazole is a triazole antifungal agent widely prescribed for a variety of fungal infections.[3] Its complex molecular structure necessitates a multi-step synthesis. Modern, efficient manufacturing processes for Itraconazole often employ a convergent synthesis strategy, which involves preparing key fragments of the molecule separately before combining them in the final steps.[4] This approach improves overall yield and simplifies purification.

Within this framework, this compound serves as a cornerstone intermediate. It constitutes the core structure onto which the triazolone side chain and the dichlorophenyl dioxolane side chain are ultimately attached. The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the entire Itraconazole synthesis.[4]

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of this compound is fundamental for its handling, reaction monitoring, and purification.

| Property | Value | Source |

| CAS Number | 112559-81-6 | [5] |

| Molecular Formula | C₁₆H₁₇N₃O₃ | [5] |

| Molecular Weight | 299.32 g/mol | [5][6] |

| Appearance | White to yellow crystalline solid | [6] |

| Solubility | Soluble in DMSO, Methanol | [7] |

| IUPAC Name | 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | [6] |

Synthesis of the Intermediate: A Mechanistic Approach

The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process couples 4-(1-piperazinyl)phenol with 4-chloronitrobenzene.[2][8]

Reaction Scheme

The overall transformation is depicted below. The reaction hinges on the nucleophilic secondary amine of the piperazine ring attacking the electron-deficient aromatic ring of 4-chloronitrobenzene, which is activated by the strongly electron-withdrawing nitro group.

Caption: Synthesis of the target intermediate via SNAr reaction.

Causality Behind Experimental Choices

-

Choice of Substrates: 4-(1-Piperazinyl)phenol provides the core piperazinyl-phenol structure. 4-Chloronitrobenzene is the ideal electrophile; the nitro group in the para position strongly activates the ring towards nucleophilic attack, making the chlorine a good leaving group.

-

Solvent System: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is preferred.[2][9] These solvents can effectively dissolve the reactants and facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine, is crucial.[2][9] Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product. Using an inorganic base like potassium carbonate is also feasible.

-

Temperature Control: The reaction is typically heated to 110-125°C to ensure a complete reaction within a practical timeframe (e.g., 5-7 hours).[2][9] Reaction progress must be diligently monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to prevent the formation of impurities from side reactions or decomposition.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory or plant conditions.

-

Vessel Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-Methyl-2-pyrrolidone (NMP) (approx. 3 volumes relative to 4-(1-piperazinyl)phenol).

-

Inerting: Begin stirring and purge the vessel with nitrogen to establish an inert atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (1.5 eq) to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 120-125°C.[2] Maintain this temperature and monitor the reaction's progress by taking aliquots for HPLC analysis every hour until the starting material is consumed (typically 5-7 hours).[2]

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to 75-80°C.[2]

-

Isolation: Add a suitable anti-solvent like isopropanol or water to precipitate the product.[9] Cool the resulting slurry further to 10-15°C and stir for at least one hour to maximize crystallization.

-

Filtration and Washing: Filter the precipitated solid. Wash the filter cake with the anti-solvent (e.g., isopropanol, methanol, or water) to remove residual NMP and unreacted starting materials.[9]

-

Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Conversion to Itraconazole Core Structure

The synthesized this compound is a precursor to the hydroxyl-containing core of Itraconazole. The subsequent steps involve the reduction of the nitro group to an amine, formation of a triazolone ring, and alkylation. However, the immediate next step after its formation is typically the reduction of the nitro group.

Caption: Conversion pathway from the nitro-intermediate to the Itraconazole core.

The reduction of the nitro group is a critical transformation. A common method is catalytic hydrogenation using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) in a solvent such as DMF.[9][10] This method is highly efficient and clean, yielding the corresponding amino compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which is then carried forward in the synthesis.[9]

Quality Control and Analytical Validation

Rigorous analytical control is essential to ensure the intermediate meets the required specifications for use in API synthesis.

| Analytical Method | Purpose | Typical Specification |

| HPLC | Purity assessment and quantification of impurities | Purity ≥ 98% |